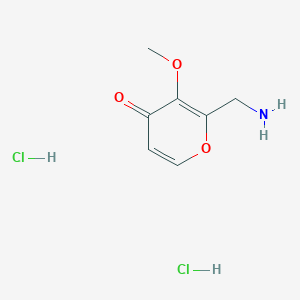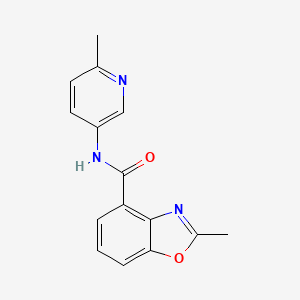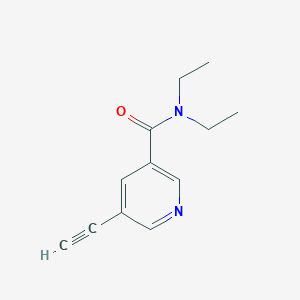![molecular formula C17H13BrN4O2S B7451022 N-[2-(3-bromophenyl)-5-methylpyrazol-3-yl]-3-cyanobenzenesulfonamide](/img/structure/B7451022.png)
N-[2-(3-bromophenyl)-5-methylpyrazol-3-yl]-3-cyanobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3-bromophenyl)-5-methylpyrazol-3-yl]-3-cyanobenzenesulfonamide, also known as BAY-320, is a small molecule inhibitor that has shown potential in the treatment of various diseases. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and future applications in scientific research.
作用機序
N-[2-(3-bromophenyl)-5-methylpyrazol-3-yl]-3-cyanobenzenesulfonamide is a selective inhibitor of a specific protein kinase, which is involved in the regulation of various cellular processes. The inhibition of this protein kinase by N-[2-(3-bromophenyl)-5-methylpyrazol-3-yl]-3-cyanobenzenesulfonamide leads to the inhibition of downstream signaling pathways, resulting in the induction of apoptosis in cancer cells and the reduction of inflammation in animal models.
Biochemical and Physiological Effects:
N-[2-(3-bromophenyl)-5-methylpyrazol-3-yl]-3-cyanobenzenesulfonamide has been shown to induce apoptosis in cancer cells by inhibiting the activity of a specific protein kinase. It has also been found to reduce inflammation in animal models by inhibiting the production of pro-inflammatory cytokines. N-[2-(3-bromophenyl)-5-methylpyrazol-3-yl]-3-cyanobenzenesulfonamide has been shown to have low toxicity in animal models, making it a promising candidate for further research.
実験室実験の利点と制限
N-[2-(3-bromophenyl)-5-methylpyrazol-3-yl]-3-cyanobenzenesulfonamide has several advantages for lab experiments, including its selectivity for a specific protein kinase, its low toxicity, and its potential use in the treatment of various diseases. However, its limitations include the need for further research to determine its efficacy and safety in humans and the potential for off-target effects.
将来の方向性
There are several future directions for the study of N-[2-(3-bromophenyl)-5-methylpyrazol-3-yl]-3-cyanobenzenesulfonamide, including its potential use in combination therapy for cancer and its use in the treatment of other diseases such as autoimmune disorders. Further research is needed to determine its efficacy and safety in humans and to identify potential off-target effects. Additionally, the development of more potent and selective inhibitors of the target protein kinase may lead to the development of more effective treatments for various diseases.
合成法
The synthesis of N-[2-(3-bromophenyl)-5-methylpyrazol-3-yl]-3-cyanobenzenesulfonamide involves a multi-step process that includes the reaction of 3-bromoaniline with 1,3-dimethylpyrazole-5-carboxaldehyde, followed by the reaction with 3-cyanobenzenesulfonyl chloride. The final product is obtained after purification through column chromatography.
科学的研究の応用
N-[2-(3-bromophenyl)-5-methylpyrazol-3-yl]-3-cyanobenzenesulfonamide has been studied for its potential use in the treatment of cancer, inflammation, and autoimmune diseases. It has been shown to inhibit the activity of a specific protein kinase, which is involved in various cellular processes such as cell proliferation, differentiation, and survival. The inhibition of this protein kinase by N-[2-(3-bromophenyl)-5-methylpyrazol-3-yl]-3-cyanobenzenesulfonamide has been found to induce apoptosis in cancer cells and reduce inflammation in animal models.
特性
IUPAC Name |
N-[2-(3-bromophenyl)-5-methylpyrazol-3-yl]-3-cyanobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN4O2S/c1-12-8-17(22(20-12)15-6-3-5-14(18)10-15)21-25(23,24)16-7-2-4-13(9-16)11-19/h2-10,21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRYDQCXONRXMOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NS(=O)(=O)C2=CC=CC(=C2)C#N)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[4-hydroxy-4-(propan-2-yl)piperidine-1-carbonyl]phenyl}prop-2-enamide](/img/structure/B7450944.png)
![N-(2-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]carbamoyl}ethyl)prop-2-enamide](/img/structure/B7450945.png)


![N-[5-chloro-2-(piperidine-1-carbonyl)phenyl]-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B7450969.png)

![N-[5-methyl-2-(4-methylpyridin-2-yl)pyrazol-3-yl]isoquinoline-5-sulfonamide](/img/structure/B7450978.png)
![Azetidin-1-yl(5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)methanone](/img/structure/B7450984.png)
![N-(1,3-benzothiazol-2-yl)-2-[2-(dimethylamino)-2-oxoethyl]sulfanylpropanamide](/img/structure/B7450991.png)
![4-methyl-N-[2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-2-carboxamide](/img/structure/B7450992.png)
![N-{2-[({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)carbamoyl]ethyl}prop-2-enamide](/img/structure/B7450993.png)
![3-cyano-N-[5-methyl-2-[3-(trifluoromethyl)phenyl]pyrazol-3-yl]benzenesulfonamide](/img/structure/B7451020.png)
